molecular formula C23H21ClN2O B2585163 4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide CAS No. 305864-39-5

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Cat. No.: B2585163
CAS No.: 305864-39-5
M. Wt: 376.88
InChI Key: YUIKJRARMVTDTA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a methyl group at position 2 and a 4-chlorobenzoyl moiety. The compound has been cataloged in chemical databases (e.g., CymitQuimica Ref: 10-F372620) but is currently listed as discontinued, limiting its commercial availability . Its synthesis and characterization remain underreported in peer-reviewed literature, necessitating comparative analysis with structurally similar analogs to infer properties and applications.

Properties

IUPAC Name

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c1-16-15-22(20-9-5-6-10-21(20)25-16)26(19-7-3-2-4-8-19)23(27)17-11-13-18(24)14-12-17/h2-14,16,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKJRARMVTDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide (CAS Number: 305864-39-5) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles and analyzes the available data on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Formula: C₂₃H₂₁ClN₂O
  • Molecular Weight: 378.88 g/mol

The structure features a chloro group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound has been achieved through various methods involving the coupling of appropriately substituted amines with benzoyl chlorides. The synthetic routes often emphasize optimizing yield and purity while minimizing by-products.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide, including compounds structurally similar to this compound, exhibit antiviral properties. In a study evaluating antiviral activity against Enterovirus 71 (EV71), certain derivatives demonstrated significant inhibitory effects with IC50 values ranging from 5.7 to 12 μM . Although specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.

Anticancer Activity

The anticancer potential of benzamide derivatives has been explored extensively. A recent study highlighted that new imidazole-based N-phenylbenzamide derivatives exhibited IC50 values between 7.5 and 11.1 μM against various cancer cell lines . While direct studies on this compound are scarce, the presence of similar structural motifs in active compounds suggests it may also possess notable anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl and tetrahydroquinoline rings can significantly influence potency and selectivity against biological targets. For instance:

  • Chloro substitution at the para position has been associated with enhanced activity in related compounds.
  • Tetrahydroquinoline moiety contributes to improved binding affinity with target proteins.

Case Studies

Several studies have investigated related compounds with promising results:

CompoundTargetIC50 (μM)Reference
Compound 1eEV715.7 ± 0.8
Compound 4eCancer cell lines7.5 - 11.1
Pirodavir (control)EV711.3 μg/mL

These findings suggest that structural modifications can lead to improved biological activity.

Comparison with Similar Compounds

Key Observations :

  • The tetrahydroquinoline core in the target compound introduces conformational rigidity compared to simpler benzamides like N-(4-chlorophenyl)-2-hydroxybenzamide .
  • The presence of dual aryl substituents (phenyl and chlorophenyl) in the target compound and its analog (CAS 351337-71-8) enhances steric bulk, likely influencing binding affinity in receptor-ligand interactions .

Physicochemical Properties

Spectral Characteristics:

  • IR Spectroscopy : The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with related benzamides (e.g., N-phenylbenzamide derivatives) . Absence of S-H bands (~2500–2600 cm⁻¹) in analogs with thione groups (e.g., 1,2,4-triazole-thiones) confirms tautomeric stability in similar compounds .
  • Mass Spectrometry : Polyisotopic elements (Cl, Br) in analogs simplify fragmentation patterns, as seen in derivatives of 4H-1,3,5-oxadiazines . The benzamide backbone in the target compound may exhibit stability under direct analysis in real-time (DART-MS) conditions, akin to N-phenylbenzamide (PB) .

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